5-Methoxy-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl
Overview
Description
5-Methoxy-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl is a useful research compound. Its molecular formula is C13H18ClN3O2 and its molecular weight is 283.75 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
5-Methoxy-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with oxidoreductases, influencing their activity and thereby affecting redox reactions within the cell . Additionally, this compound can form complexes with proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect the expression of specific genes, either upregulating or downregulating their transcription, which in turn impacts protein synthesis and cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. This binding can lead to changes in the enzyme’s conformation, affecting its interaction with substrates and other molecules . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo chemical degradation, leading to the formation of metabolites with different biological activities . Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity, which may have implications for its use in research and therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and gene expression without causing significant toxicity At higher doses, this compound can induce toxic effects, including cellular damage and adverse physiological responses
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, such as energy production and biosynthesis . This compound can influence metabolic flux and alter the levels of specific metabolites, thereby affecting overall cellular metabolism. Its impact on metabolic pathways highlights its potential as a tool for studying metabolic regulation and identifying therapeutic targets.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms is essential for elucidating the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological activity, making it an important factor to consider in biochemical studies.
Properties
IUPAC Name |
6-methoxy-3-piperidin-4-yl-1H-benzimidazol-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2.ClH/c1-18-10-2-3-12-11(8-10)15-13(17)16(12)9-4-6-14-7-5-9;/h2-3,8-9,14H,4-7H2,1H3,(H,15,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKPUABONJIUFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=O)N2)C3CCNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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